(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid
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Description
(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid is a useful research compound. Its molecular formula is C12H11NO6 and its molecular weight is 265.221. The purity is usually 95%.
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Scientific Research Applications
Structural Investigations
(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid and its derivatives have been studied for their structural properties. Investigations have included X-ray crystallography, spectroscopic methods, and quantum chemical calculations to understand the molecular structure and interactions. For example, a related compound was analyzed using these methods, providing insights into the stabilization forces and vibrational modes of the interacting groups (Venkatesan et al., 2016).
Synthesis of Novel Compounds
Research has focused on synthesizing novel functional diacids, including derivatives of this compound. These syntheses explore the effects of different solvents and reaction times, and the resulting compounds have potential applications in various fields, such as material science and pharmaceuticals (Zhang Zhi-qin, 2004).
Hydrogen-bonded Chains
Studies have also been conducted on hydrogen-bonded chains in related compounds. Understanding these chains helps in the development of materials with specific properties, as hydrogen bonding plays a crucial role in the stability and behavior of many molecular structures (Yang et al., 2006).
Anti-bacterial Activity
Research on related compounds includes evaluating their antibacterial activity. These studies are significant for the development of new antimicrobial agents and contribute to the field of medical research and drug development (Banday et al., 2010).
Synthesis of Carboxylic Acids and Derivatives
Other studies involve the synthesis of carboxylic acids and their derivatives from related compounds. These syntheses lead to a variety of products like esters, alcohols, and ethers, which have applications in chemical industries and pharmaceuticals (Hanzawa et al., 2012).
Preparation of Constituent Amino Acids
Research also includes the preparation of L-2-amino-5-arylpentanoic acids, constituent amino acids in certain toxins, from related compounds. This preparation is crucial for understanding the biochemical properties of these toxins and for potential pharmaceutical applications (Shimohigashi et al., 1976).
Properties
IUPAC Name |
(E)-4-[5-(carboxymethyl)-2-hydroxyanilino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c14-9-2-1-7(6-12(18)19)5-8(9)13-10(15)3-4-11(16)17/h1-5,14H,6H2,(H,13,15)(H,16,17)(H,18,19)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFYRFAXGRRVPQ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)NC(=O)C=CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC(=O)O)NC(=O)/C=C/C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.